molecular formula C9H16N2OS B4184470 N-(4,5-dihydro-1,3-thiazol-2-yl)-3,3-dimethylbutanamide

N-(4,5-dihydro-1,3-thiazol-2-yl)-3,3-dimethylbutanamide

Cat. No.: B4184470
M. Wt: 200.30 g/mol
InChI Key: LKOGWHZBGUBICX-UHFFFAOYSA-N
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Description

N-(4,5-dihydro-1,3-thiazol-2-yl)-3,3-dimethylbutanamide is a compound that belongs to the thiazole family Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dihydro-1,3-thiazol-2-yl)-3,3-dimethylbutanamide typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of 2-aminothiophenol with an appropriate α-haloketone to form the thiazole ring

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar routes but optimized for higher yields and purity. This often includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dihydro-1,3-thiazol-2-yl)-3,3-dimethylbutanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to thiazolidines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

N-(4,5-dihydro-1,3-thiazol-2-yl)-3,3-dimethylbutanamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(4,5-dihydro-1,3-thiazol-2-yl)-3,3-dimethylbutanamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. The thiazole ring is crucial for its binding affinity and specificity, enabling it to modulate biological pathways effectively.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial agent.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal agent.

    Tiazofurin: An anticancer drug.

Uniqueness

N-(4,5-dihydro-1,3-thiazol-2-yl)-3,3-dimethylbutanamide is unique due to its specific structural features, which confer distinct biological activities. Its combination of the thiazole ring with the butanamide moiety provides a versatile scaffold for drug development and other applications.

Properties

IUPAC Name

N-(4,5-dihydro-1,3-thiazol-2-yl)-3,3-dimethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2OS/c1-9(2,3)6-7(12)11-8-10-4-5-13-8/h4-6H2,1-3H3,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKOGWHZBGUBICX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NC1=NCCS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4,5-dihydro-1,3-thiazol-2-yl)-3,3-dimethylbutanamide
Reactant of Route 2
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N-(4,5-dihydro-1,3-thiazol-2-yl)-3,3-dimethylbutanamide
Reactant of Route 3
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N-(4,5-dihydro-1,3-thiazol-2-yl)-3,3-dimethylbutanamide
Reactant of Route 4
N-(4,5-dihydro-1,3-thiazol-2-yl)-3,3-dimethylbutanamide
Reactant of Route 5
N-(4,5-dihydro-1,3-thiazol-2-yl)-3,3-dimethylbutanamide
Reactant of Route 6
N-(4,5-dihydro-1,3-thiazol-2-yl)-3,3-dimethylbutanamide

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